3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring . This process is highly tolerant of various functional groups .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H22N2O3 . It belongs to the class of compounds known as pyrroles, which are characterized by a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. For instance, they can participate in the Paal-Knorr pyrrole condensation, a reaction that allows the synthesis of N-substituted pyrroles under very mild conditions . They can also undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles .Scientific Research Applications
Singlet Oxygen Reactions and Prodigiosin Synthesis
The reaction of tert-butyl ester derivatives of pyrrole carboxylic acids with singlet oxygen has been explored for the synthesis of pyrrole precursors, including α,α′-bipyrroles which serve as precursors to prodigiosin, a compound with significant interest due to its anticancer properties. This approach facilitates the synthesis of A-ring substituted analogues of prodigiosin, highlighting its application in drug discovery and synthetic chemistry (Wasserman et al., 2004).
Continuous Flow Synthesis
Innovations in chemical synthesis have led to the first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates. This method utilizes the HBr byproduct from the Hantzsch reaction to hydrolyze t-butyl esters in situ, showcasing an efficient approach to synthesizing complex molecules in drug development (Herath & Cosford, 2010).
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis extension for the generation of ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids demonstrates a versatile method for the synthesis of pyrrole derivatives. This methodology finds applications in the synthesis of various pyrrole-based compounds, highlighting its significance in organic chemistry and potential pharmaceutical applications (Roomi & Macdonald, 1970).
Functionalized Pyrrole Synthesis
A novel approach for the synthesis of highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters via a one-pot strategy demonstrates the synthesis's efficiency and versatility. This method delivers products bearing three contiguous stereocenters, indicating its importance in creating complex molecular architectures for pharmaceutical research (Meninno et al., 2021).
Future Directions
Properties
IUPAC Name |
tert-butyl 3a-(hydroxymethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-5-9-4-13-6-12(9,7-14)8-15/h9,13,15H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZOYMDQUKYUEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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